4alpha-Hydroxy Cholesterol 4alpha-Hydroxy Cholesterol
Brand Name: Vulcanchem
CAS No.: 34310-86-6
VCID: VC21160173
InChI: InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Molecular Formula: C₂₇H₄₆O₂
Molecular Weight: 402.7 g/mol

4alpha-Hydroxy Cholesterol

CAS No.: 34310-86-6

Cat. No.: VC21160173

Molecular Formula: C₂₇H₄₆O₂

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

4alpha-Hydroxy Cholesterol - 34310-86-6

Specification

CAS No. 34310-86-6
Molecular Formula C₂₇H₄₆O₂
Molecular Weight 402.7 g/mol
IUPAC Name (3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Standard InChI InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1
Standard InChI Key CZDKQKOAHAICSF-FXUNXKNKSA-N
Isomeric SMILES C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator